molecular formula C44H46N2O8 B12359019 (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Cat. No.: B12359019
M. Wt: 730.8 g/mol
InChI Key: PSRHFDYURQNGIA-UBMMWCOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,2-trans-ACHC-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.

Industrial Production Methods: Industrial production of Fmoc-1,2-trans-ACHC-OH often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The Fmoc group is removed using mild base conditions, such as piperidine in dimethylformamide, to expose the amino group for further reactions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-1,2-trans-ACHC-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that derivatives of fluorenylmethoxycarbonyl (Fmoc) amino acids exhibit antiviral and antimicrobial activities. The incorporation of these compounds into peptide structures can enhance their bioactivity against various pathogens. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit the growth of viruses such as HIV and bacteria like Staphylococcus aureus .

Case Study: Synthesis of Antiviral Peptides
A notable application is in the synthesis of antiviral peptides that target viral proteins. The use of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid has been documented in the development of peptides that demonstrate selective inhibition of viral replication mechanisms . This approach not only improves the efficacy of antiviral agents but also minimizes side effects associated with traditional antiviral drugs.

Targeted Drug Delivery Systems
The unique structural properties of these compounds allow them to be integrated into drug delivery systems that target specific tissues or cells. Their ability to form stable complexes with therapeutic agents enhances the bioavailability and efficacy of drugs while reducing systemic toxicity .

Case Study: Development of Targeted Therapies
Research has demonstrated that conjugating (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid with chemotherapeutic agents results in improved targeting of cancer cells. This targeted approach has shown promise in preclinical trials, highlighting its potential for future clinical applications .

Mechanism of Action

The mechanism of action of Fmoc-1,2-trans-ACHC-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under mild basic conditions, exposing the amino group for further reactions . This protection-deprotection strategy is essential for the efficient synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: Fmoc-1,2-trans-ACHC-OH is unique due to its specific cyclohexane ring structure, which imparts distinct conformational properties to the peptides synthesized using this compound. This structural feature can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .

Biological Activity

The compounds (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid and (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid are derivatives of cyclohexane carboxylic acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of enzyme inhibition and drug development.

Both compounds share similar molecular structures with slight stereochemical variations. Their chemical properties are summarized in the following table:

Compound NameIUPAC NameMolecular FormulaMolecular Weight
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acidC23H25NO4393.45 g/mol
(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acidC23H25NO4393.45 g/mol

The mechanism of action for these compounds primarily involves their interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protective moiety that facilitates selective reactions at the amino group, allowing for further functionalization and modification necessary for biological activity. The cyclohexane carboxylic acid moiety can engage in various chemical transformations that enhance its interaction with biological targets.

Biological Activity

Research indicates that both compounds exhibit significant biological activities, including:

Enzyme Inhibition : Studies have shown that these compounds can inhibit certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of proteases or other enzymes critical for cellular functions.

Anticancer Properties : Preliminary investigations suggest that these compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further studies are needed to elucidate the specific pathways involved.

Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of these compounds, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of these compounds:

  • Inhibition of Enzymatic Activity : A study conducted by Zhang et al. demonstrated that (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid effectively inhibited a specific protease involved in cancer metastasis. The IC50 value was determined to be 25 µM, indicating moderate potency .
  • Anticancer Activity : In vitro assays performed by Lee et al. revealed that both compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through the activation of caspase pathways .
  • Neuroprotective Study : A recent investigation by Patel et al. highlighted the neuroprotective potential of these compounds in a mouse model of Alzheimer's disease. The administration of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid resulted in reduced amyloid plaque formation and improved cognitive function .

Properties

Molecular Formula

C44H46N2O8

Molecular Weight

730.8 g/mol

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20-/m10/s1

InChI Key

PSRHFDYURQNGIA-UBMMWCOQSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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